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Compound of Interest

Compound Name: Rezvilutamide

Cat. No.: B8201621

An Objective Head-to-Head Comparison of Rezvilutamide and Apalutamide for Prostate
Cancer Therapy

This guide provides a detailed, data-driven comparison of Rezvilutamide and Apalutamide,
two potent second-generation androgen receptor (AR) inhibitors used in the treatment of
prostate cancer. The information is intended for researchers, scientists, and drug development
professionals, offering a comprehensive overview of their mechanisms, pharmacokinetics,
clinical efficacy, and safety profiles based on available experimental and clinical data.

Mechanism of Action

Both Rezvilutamide and Apalutamide are nonsteroidal antiandrogens (NSAAs) that function as
competitive antagonists of the androgen receptor, a key driver in the progression of prostate
cancer.[1][2] They share a similar core mechanism but exhibit distinct properties.

o Apalutamide: Apalutamide is a potent AR inhibitor that binds directly to the ligand-binding
domain of the AR with a high affinity (IC50 of 16 nM).[3][4] This binding prevents AR nuclear
translocation, inhibits the receptor's binding to DNA, and ultimately impedes AR-mediated
gene transcription.[3] This cascade of inhibition leads to decreased tumor cell proliferation
and an increase in apoptosis. Apalutamide has a 5- to 10-fold greater affinity for the AR
compared to the first-generation antiandrogen, bicalutamide.

e Rezvilutamide: Also known as SHR3680, Rezvilutamide is a novel AR antagonist that
competitively binds to the AR's ligand-binding domain, preventing activation by androgens
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like testosterone and dihydrotestosterone. Similar to apalutamide, it blocks the nuclear
translocation of the AR and subsequent transcription of androgen-responsive genes
essential for prostate cancer cell growth. A distinguishing feature of Rezvilutamide is its
reported low penetration of the blood-brain barrier, which is suggested to reduce central
nervous system (CNS)-related side effects compared to other drugs in its class.

Below is a diagram illustrating the common signaling pathway inhibited by both drugs.
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Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and

potential for drug-drug interactions. Apalutamide's profile is well-documented, while specific

quantitative data for Rezvilutamide is less detailed in publicly available literature.

Parameter

Rezvilutamide
(SHR3680)

Apalutamide (ARN-

Reference(s)
509)

Administration

Oral, once-daily

Oral, once-daily (240
mg)

Bioavailability

High oral

bioavailability

~100%

Time to Peak

Not specified

~2 hours (food delays

by ~2 hours)

Protein Binding

Not specified

96% (Metabolite:
95%)

Metabolism

Primarily hepatic

Primarily hepatic via
CYP2C8 and CYP3A4

Active Metabolite

Not specified

N-desmethyl
apalutamide (less

potent)

Elimination Half-life

Moderate, allows

once-daily dosing

~3-4 days at steady-
state

Excretion

Mainly via feces

65% Urine, 24%

Feces

CNS Penetration

Significantly lower
than other NSAAs

Crosses blood-brain
barrier (animal

studies)

Clinical Efficacy
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Clinical trials have demonstrated the efficacy of both drugs in different settings of prostate

cancer. Rezvilutamide has been primarily studied in metastatic hormone-sensitive prostate

cancer (mHSPC), while Apalutamide has established efficacy in both mHSPC and non-

metastatic castration-resistant prostate cancer (hnmCRPC).

Trial Drug

Patient
Populatio
n

Primary
Comparat ;

Endpoint(
or

s)

Referenc

e(s)

Key
Results

Rezvilutam
ide + ADT

CHART

High-
volume
mHSPC

Bicalutami

rPES, OS
de + ADT

rPFS: HR
0.44
(Median
not
reached
vs. 25.1
mos) OS:
HR 0.58
(Median
not

reached)

Apalutamid
e + ADT

TITAN

mCSPC

Placebo +
ADT

rPFS, OS

rPFS: HR
0.48
(Median
not
reached
vs. 22.1
mos) OS:
HR 0.67
(initial); HR
0.65 (final)

Apalutamid
e +ADT

SPARTAN

nmCRPC

Metastasis-
Placebo + Free
ADT Survival

(MFS)

MFS: HR
0.28 (40.5
mos Vs.
16.2 mos)
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ADT: Androgen Deprivation Therapy; HR: Hazard Ratio; mCSPC: metastatic Castration-
Sensitive Prostate Cancer; mHSPC: metastatic Hormone-Sensitive Prostate Cancer; nmCRPC:
non-metastatic Castration-Resistant Prostate Cancer; OS: Overall Survival; rPFS: radiographic
Progression-Free Survival.

Safety and Tolerability

The safety profiles of Rezvilutamide and Apalutamide are generally manageable, though they
are associated with distinct adverse events.
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Rezvilutamide

Apalutamide

Adverse Event (AE) . (TITAN/SPARTAN Reference(s)
(CHART Trial) .
Trials)
) Not specified in this
Serious AEs 28%
format
Grade =3 >10% incidence (all
_ 8%
Hypertension grades)
67% (all grades),
Grade =3 )
] ] ] 7% 1.6% (Grade =3) in
Hypertriglyceridemia
SPARTAN
Grade =3 Increased .y 16.1% weight loss (all
0
Weight grades) in SPARTAN
70% (all grades),
Grade =3 Anemia 4% 0.4% (Grade =3) in
SPARTAN
) Not specified as 30% - 61% (most
Fatigue .
primary common)
Not specified as 24% - 27% (5-6%
Rash

primary

Grade =3)

Not specified as
Falls / Fractures

16% (falls), 12%

primary (fractures)
o Not specified as
Hypothyroidism ] 8%
primary
] Low risk due to low
Seizures <1%

CNS penetration

Experimental Protocols

Detailed, step-by-step experimental protocols for preclinical assays such as androgen receptor

binding or cell viability are proprietary and not typically disclosed in publications. However, the

methodologies for the pivotal clinical trials are publicly registered and summarized here.
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CHART Trial (Rezvilutamide)

Design: A randomized, open-label, phase 3 trial conducted at 72 hospitals.

Population: Men (=18 years) with high-volume, metastatic, hormone-sensitive prostate
cancer and an ECOG performance status of O or 1.

Intervention: Patients were randomized 1:1 to receive standard androgen-deprivation
therapy (ADT) plus either Rezvilutamide (240 mg orally, once daily) or Bicalutamide (50 mg
orally, once daily).

Endpoints: The co-primary endpoints were radiographic progression-free survival (rPFS) and
overall survival (OS). Secondary endpoints included time to PSA progression and safety.

TITAN Trial (Apalutamide)

Design: A randomized, double-blind, placebo-controlled, multi-center phase 3 trial.

Population: 1,052 patients with metastatic castration-sensitive prostate cancer (nCSPC),
including both high- and low-volume disease.

Intervention: Patients were randomized 1:1 to receive either Apalutamide (240 mg orally,
once daily) or a placebo, in combination with continuous ADT.

Endpoints: The major efficacy outcomes were overall survival (OS) and radiographic
progression-free survival (rPFS).

The following diagram illustrates a generalized workflow for evaluating novel androgen receptor

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b8201621?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-rezvilutamide
https://en.wikipedia.org/wiki/Apalutamide
https://go.drugbank.com/drugs/DB11901
https://www.jnjmedicalconnect.com/products/erleada/medical-content/erleada-mechanism-of-action
https://www.benchchem.com/product/b8201621#head-to-head-comparison-of-rezvilutamide-and-apalutamide
https://www.benchchem.com/product/b8201621#head-to-head-comparison-of-rezvilutamide-and-apalutamide
https://www.benchchem.com/product/b8201621#head-to-head-comparison-of-rezvilutamide-and-apalutamide
https://www.benchchem.com/product/b8201621#head-to-head-comparison-of-rezvilutamide-and-apalutamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8201621?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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